molecular formula C10H13NO B14644628 p-Methylaminopropiophenone CAS No. 53033-82-2

p-Methylaminopropiophenone

Cat. No.: B14644628
CAS No.: 53033-82-2
M. Wt: 163.22 g/mol
InChI Key: MPXOQEAPYGISHY-UHFFFAOYSA-N
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Description

p-Methylaminopropiophenone (hypothetical IUPAC name: 1-(4-methylaminophenyl)propan-1-one) is a substituted propiophenone derivative. Based on these analogs, this compound likely combines a methyl group (-CH₃) and an amine group (-NH₂) on the aromatic ring, influencing its physicochemical properties and applications in pharmaceuticals or agrochemicals .

Properties

CAS No.

53033-82-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[4-(methylamino)phenyl]propan-1-one

InChI

InChI=1S/C10H13NO/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3

InChI Key

MPXOQEAPYGISHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Methylaminopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone followed by reaction with methylamine. This method yields the desired compound through a series of steps, including the formation of an intermediate bromopropiophenone .

Another method involves the continuous synthesis and resolution of optically pure alpha-methylaminopropiophenone from propiophenone or bromopropiophenone. This process includes resolution and purification steps to obtain the final product in a highly pure form .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on the recyclability of solvents and minimizing waste to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

p-Methylaminopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents like hydrogen over platinum for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of p-Methylaminopropiophenone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the synthesis of ephedrine and pseudoephedrine, which are known to interact with adrenergic receptors in the body. These interactions lead to the stimulation of the central nervous system and other physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Property 4-Methylpropiophenone (CAS 5337-93-9) 4-Aminopropiophenone (CAS 70-70-2) p-Methoxyacetophenone (CAS 100-06-1)
Molecular Formula C₁₀H₁₂O C₉H₁₁NO C₉H₁₀O₂
Molecular Weight 148.20 g/mol 150.19 g/mol 150.18 g/mol
Substituents Methyl (-CH₃) Amino (-NH₂) Methoxy (-OCH₃)
Polarity Low (hydrophobic) Moderate (polar amine) Moderate (polar methoxy)
Solubility Soluble in organic solvents (e.g., ethanol, acetone) Partially soluble in polar solvents (e.g., alcohol) Soluble in ethanol, acetone, and hot water
Melting Point Not reported Not reported 36–38°C
Key Observations:
  • Substituent Effects: The methyl group in 4-Methylpropiophenone enhances hydrophobicity, making it suitable for organic synthesis and industrial applications . The amino group in 4-Aminopropiophenone increases polarity, favoring its use in dye intermediates and pharmaceuticals . The methoxy group in p-Methoxyacetophenone balances polarity and stability, enabling its use in flavoring agents and UV stabilizers .
Reactivity Trends:
  • Electrophilic Substitution: Methyl and methoxy groups are ortho/para-directing, while amino groups strongly activate the ring for electrophilic attack.
  • Redox Reactions: The amino group in 4-Aminopropiophenone is prone to oxidation, requiring inert atmospheres during synthesis .

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